molecular formula C16H14N2OS2 B14325188 Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]- CAS No. 104208-20-0

Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-

Cat. No.: B14325188
CAS No.: 104208-20-0
M. Wt: 314.4 g/mol
InChI Key: FVXZBSNTNPDZKZ-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzothiazole ring substituted with an ethylthio group and a benzamide moiety. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]- typically involves the reaction of 2-mercaptobenzothiazole with ethyl iodide to form 2-(ethylthio)benzothiazole. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzothiazole ring and the ethylthio group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]- is unique due to the combination of the benzamide and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104208-20-0

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide

InChI

InChI=1S/C16H14N2OS2/c1-2-20-16-18-13-9-8-12(10-14(13)21-16)17-15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,19)

InChI Key

FVXZBSNTNPDZKZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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